molecular formula C8H12N2S B14561796 2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene CAS No. 61832-76-6

2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene

Cat. No.: B14561796
CAS No.: 61832-76-6
M. Wt: 168.26 g/mol
InChI Key: SXCKUDYKAIHZQC-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene is an organic compound that belongs to the class of diazathia compounds These compounds are characterized by the presence of nitrogen and sulfur atoms within their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene typically involves the reaction of 4-methylphenylhydrazine with sulfur-containing reagents under controlled conditions. One common method includes the use of thionyl chloride as a reagent, which facilitates the formation of the diazathia structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-chlorophenyl)-2lambda~6~-diazathia-1,2-diene
  • 2-Methyl-2-(4-fluorophenyl)-2lambda~6~-diazathia-1,2-diene
  • 2-Methyl-2-(4-bromophenyl)-2lambda~6~-diazathia-1,2-diene

Uniqueness

2-Methyl-2-(4-methylphenyl)-2lambda~6~-diazathia-1,2-diene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

61832-76-6

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

diimino-methyl-(4-methylphenyl)-λ6-sulfane

InChI

InChI=1S/C8H12N2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6,9-10H,1-2H3

InChI Key

SXCKUDYKAIHZQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=N)(=N)C

Origin of Product

United States

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